molecular formula C18H13Cl2N B14524026 2-Chloro-4-(2-chlorophenyl)-3-ethenyl-6-methylquinoline CAS No. 62452-29-3

2-Chloro-4-(2-chlorophenyl)-3-ethenyl-6-methylquinoline

Cat. No.: B14524026
CAS No.: 62452-29-3
M. Wt: 314.2 g/mol
InChI Key: SEUCEDMMXZWRQL-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-chlorophenyl)-3-ethenyl-6-methylquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-chlorophenyl)-3-ethenyl-6-methylquinoline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-chlorophenyl)-3-ethenyl-6-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and chlorophenyl groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-Chloro-4-(2-chlorophenyl)-3-ethenyl-6-methylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-chlorophenyl)-3-ethenyl-6-methylquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Molecular docking studies have shown that it can interact with various biological targets, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(2-chlorophenyl)-6-methylquinoline: Lacks the ethenyl group.

    4-(2-Chlorophenyl)-3-ethenyl-6-methylquinoline: Lacks the chloro group at position 2.

    2-Chloro-4-(2-chlorophenyl)-3-ethenylquinoline: Lacks the methyl group at position 6.

Uniqueness

2-Chloro-4-(2-chlorophenyl)-3-ethenyl-6-methylquinoline is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

62452-29-3

Molecular Formula

C18H13Cl2N

Molecular Weight

314.2 g/mol

IUPAC Name

2-chloro-4-(2-chlorophenyl)-3-ethenyl-6-methylquinoline

InChI

InChI=1S/C18H13Cl2N/c1-3-12-17(13-6-4-5-7-15(13)19)14-10-11(2)8-9-16(14)21-18(12)20/h3-10H,1H2,2H3

InChI Key

SEUCEDMMXZWRQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=C2C3=CC=CC=C3Cl)C=C)Cl

Origin of Product

United States

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